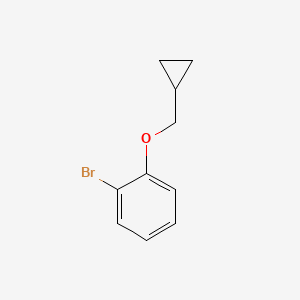

1-Bromo-2-(cyclopropylmethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXPTSUWKTZRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619999 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-67-0 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494773-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-(cyclopropylmethoxy)benzene CAS 494773-67-0 properties

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive aryl bromide and a cyclopropylmethoxy group, makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. The cyclopropylmethoxy moiety can impart unique conformational constraints and metabolic stability to target molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. This information is critical for handling, storage, and experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 494773-67-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| Molecular Weight | 227.1 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% - 98% | [2][4] |

| Storage Conditions | 2-8°C, in a dry, sealed container | [1][5] |

| InChI Key | IIXPTSUWKTZRRW-UHFFFAOYSA-N | |

| SMILES | BrC1=CC=CC=C1OCC2CC2 | [5] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic procedures for this compound are not extensively documented, its structure strongly suggests a synthesis via the Williamson ether synthesis. This well-established method provides a reliable and direct route to the target molecule.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via the Sₙ2 displacement of a halide by an alkoxide. In this case, the phenoxide generated from 2-bromophenol acts as the nucleophile, attacking (bromomethyl)cyclopropane.[7][8]

General Experimental Protocol for Synthesis

This protocol describes a generalized procedure for the Williamson ether synthesis of the title compound.

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromophenol (1.0 eq.). Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[9]

-

Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0°C)) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the mixture (typically to 60-80°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The four aromatic protons should appear as complex multiplets in the range of δ 6.8-7.6 ppm. The methylene protons (-O-CH₂-) would likely appear as a doublet around δ 3.9-4.1 ppm, coupled to the adjacent cyclopropyl methine proton. The cyclopropyl protons would be observed in the upfield region, with the methine proton (-CH-) as a multiplet around δ 1.2-1.4 ppm and the methylene protons (-CH₂-) as multiplets between δ 0.3-0.7 ppm.

-

¹³C NMR: The carbon NMR spectrum should display 10 unique signals. The aromatic carbons would resonate in the δ 110-158 ppm region, with the carbon attached to the bromine (C-Br) appearing around δ 112-115 ppm and the carbon attached to the ether oxygen (C-O) around δ 155-158 ppm. The methylene carbon (-O-CH₂-) is expected around δ 73-76 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon at δ 10-13 ppm and the methylene carbons at δ 3-5 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and cyclopropyl groups just above 3000 cm⁻¹ and for the aliphatic CH₂ groups just below 3000 cm⁻¹. A strong C-O-C stretching band for the ether linkage is expected in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.[10] The primary fragmentation would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether bond.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to the reactivity of its C(sp²)-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the facile creation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.[11][12]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with an arylboronic acid.

-

Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[13]

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl product.

General Experimental Workflow

The synthesis and application of this compound in a research setting typically follow a structured workflow to ensure efficiency and purity of the final compounds.

Conclusion

This compound (CAS 494773-67-0) is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its key attributes—a readily transformable aryl bromide handle and a metabolically robust cyclopropylmethoxy group—make it an attractive tool for researchers in organic synthesis and drug discovery. The reliable protocols for its synthesis and subsequent functionalization via cross-coupling reactions enable the rapid generation of diverse and complex molecular entities for biological screening and materials science applications.

References

- 1. This compound | 494773-67-0 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound,(CAS# 494773-67-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound [synhet.com]

- 5. 494773-67-0|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Bromo-2-(cyclopropyloxy)benzene | C9H9BrO | CID 18770170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. benchchem.com [benchchem.com]

- 11. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

1-Bromo-2-(cyclopropylmethoxy)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 1-Bromo-2-(cyclopropylmethoxy)benzene, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.1 g/mol | [1] |

| Alternate Molecular Weight | 227.098 g/mol | [2] |

| CAS Number | 494773-67-0 | [1][2][3] |

Logical Relationship of Molecular Components

The following diagram illustrates the structural composition of this compound, breaking down the molecule into its constituent functional groups.

Figure 1. Hierarchical breakdown of this compound.

References

Spectral Analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is a disubstituted benzene derivative with significant potential in organic synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of the anticipated spectral data based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectral Data

Due to the limited availability of experimentally derived spectral data for this compound in public databases, the following tables summarize the expected quantitative data based on known spectral characteristics of similar chemical structures, including ortho-disubstituted bromobenzenes and cyclopropylmethoxy ethers.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 6.8 - 7.6 | Multiplet | 7 - 9 |

| -O-CH₂- | 3.8 - 4.0 | Doublet | 5 - 7 |

| Cyclopropyl CH | 1.2 - 1.5 | Multiplet | |

| Cyclopropyl CH₂ (4H) | 0.3 - 0.7 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-Br | 110 - 115 |

| C-O | 155 - 160 |

| Aromatic CH | 115 - 135 |

| -O-CH₂- | 70 - 75 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 3 - 8 |

Table 3: Predicted IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ether) | 1020 - 1250 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Expected m/z | Comments |

| [M]⁺, [M+2]⁺ | 226, 228 | Molecular ion peaks, characteristic isotopic pattern for Bromine. |

| [M-C₃H₅]⁺ | 185, 187 | Loss of the cyclopropyl group. |

| [M-OC₃H₅]⁺ | 171, 173 | Loss of the cyclopropoxy group. |

| [C₆H₄BrO]⁺ | 171, 173 | |

| [C₆H₄Br]⁺ | 155, 157 | Loss of the cyclopropylmethoxy group. |

| [C₇H₇O]⁺ | 107 | |

| [C₆H₅]⁺ | 77 | Loss of Br and the cyclopropylmethoxy group. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions. For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel chemical entity such as this compound.

Caption: Logical workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene from 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene, a valuable building block in organic synthesis, prepared from 2-bromophenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary data for the characterization of the final product.

Synthetic Pathway and Mechanism

The synthesis of this compound from 2-bromophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the weakly acidic hydroxyl group of 2-bromophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This is a crucial step as alkoxides and phenoxides are significantly better nucleophiles than their corresponding alcohols.

The resulting 2-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step and the formation of the desired ether product, this compound.

For a successful Williamson ether synthesis, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions (E2). Cyclopropylmethyl bromide is a primary alkyl halide, making it a suitable substrate for this SN2 reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromophenol | C₆H₅BrO | 173.01 |

| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add cyclopropylmethyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

-

Extraction: Combine the filtrate and the washings and transfer them to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | 2-Bromophenol | 95-56-7 | C₆H₅BrO | 173.01 |

| Reagent | (Bromomethyl)cyclopropane | 7051-34-5 | C₄H₇Br | 135.00 |

| Product | This compound | 494773-67-0 | C₁₀H₁₁BrO | 227.10 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d, J = 7.8 Hz | 1H | Ar-H | |

| 7.25 | t, J = 7.8 Hz | 1H | Ar-H | |

| 6.90 | d, J = 8.4 Hz | 1H | Ar-H | |

| 6.83 | t, J = 7.5 Hz | 1H | Ar-H | |

| 3.89 | d, J = 7.2 Hz | 2H | O-CH₂ | |

| 1.30-1.20 | m | 1H | CH | |

| 0.68-0.62 | m | 2H | CH₂ | |

| 0.40-0.35 | m | 2H | CH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 154.8 | C-O | |

| 133.5 | Ar-C | |

| 128.4 | Ar-C | |

| 122.0 | Ar-C | |

| 113.8 | Ar-C | |

| 112.5 | C-Br | |

| 74.5 | O-CH₂ | |

| 10.5 | CH | |

| 3.2 | CH₂ |

Note: NMR data is representative and may vary slightly based on the solvent and instrument used.

Visualizations

Diagram 1: Signaling Pathway of the Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Pathway.

Diagram 2: Experimental Workflow

Caption: Synthesis and Purification Workflow.

Chemical reactivity of the cyclopropylmethoxy group on benzene

An In-depth Technical Guide to the Chemical Reactivity of the Cyclopropylmethoxy Group on Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylmethoxy group, an ether substituent incorporating a strained three-membered ring, presents a unique combination of steric and electronic properties that are increasingly leveraged in medicinal chemistry and materials science. Its influence on an attached benzene ring's reactivity is primarily dictated by the ether oxygen, which acts as a potent activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the true complexity of this moiety lies in its own chemical and metabolic stability. The strained cyclopropane ring is susceptible to cleavage under various conditions, including strongly acidic environments and metabolic oxidation by cytochrome P450 enzymes. This whitepaper provides a comprehensive technical overview of the chemical reactivity of the cyclopropylmethoxy group on a benzene ring, detailing its electronic effects, behavior in key reactions, and metabolic fate. It includes structured data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in drug discovery and chemical synthesis.

Electronic Effects on the Benzene Ring

The chemical behavior of a substituted benzene is governed by the electronic effects of its substituents. The cyclopropylmethoxy group (-OCH₂-c-Pr) influences the aromatic ring through a combination of resonance and inductive effects, dominated by the ether oxygen.

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[1][2] This donation of electron density, known as a positive mesomeric or resonance effect, significantly increases the electron density at the ortho and para positions.[1][2] This effect is the primary determinant of the group's activating and directing properties in electrophilic aromatic substitution.[1]

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond (an inductive effect).[1] However, for alkoxy groups, the resonance effect strongly outweighs the inductive effect, resulting in a net activation of the ring.[1][3]

The cyclopropyl group itself is known to have "π-character" due to the high p-character of its C-C bonds, allowing it to act as a π-electron donor when directly conjugated with an aromatic ring.[4] In the cyclopropylmethoxy group, the methylene (-CH₂) spacer largely insulates the benzene ring from the cyclopropyl ring's direct resonance effects. Therefore, the overall electronic character is most comparable to other alkoxy groups like the methoxy group.[5]

Quantitative Electronic Parameters

While specific Hammett and Taft constants for the cyclopropylmethoxy group are not widely documented, we can infer its properties from the well-studied cyclopropyl and methoxy groups. The cyclopropyl group is a strong electron-donating group through resonance.[4] The methoxy group is also a strong activator.[1] The combination in the cyclopropylmethoxy group results in a strongly activated aromatic ring.

| Parameter | Cyclopropyl Group[4] | Methoxy Group[6] | Notes |

| Hammett Constant (σp) | -0.21 | -0.27 | Describes the electronic effect from the para position. The negative value indicates strong electron-donating character through resonance. The cyclopropylmethoxy group is expected to be similar. |

| Hammett Constant (σm) | -0.07 | +0.12 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. |

| Resonance Parameter (R) | -0.23 | - | Confirms the cyclopropyl group's strong electron-donating character through resonance. |

| Field/Inductive (F) | +0.02 | - | Suggests a weak electron-withdrawing inductive effect for the cyclopropyl group. |

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong electron-donating nature of the cyclopropylmethoxy group makes the attached benzene ring highly reactive towards electrophiles, significantly more so than benzene itself.[7] The substitution is strongly directed to the ortho and para positions.

The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The cyclopropylmethoxy group effectively stabilizes this intermediate, particularly when the attack occurs at the ortho or para positions, by donating electron density from the oxygen atom.

Caption: Electrophilic Aromatic Substitution (EAS) Pathways.

Quantitative Reactivity Data

Direct quantitative data for the electrophilic substitution of cyclopropylmethoxybenzene is scarce. However, data from the nitration of the closely related cyclopropylbenzene demonstrates the powerful activating and directing effect of the cyclopropyl moiety itself. The ether oxygen in the cyclopropylmethoxy group would further enhance this activation.

| Position | Partial Rate Factor (Nitration of Cyclopropylbenzene vs. Benzene)[8] |

| ortho | 650 |

| meta | 5.4 |

| para | 1800 |

Partial rate factor indicates the reactivity of a specific position relative to a single position on the benzene ring.

Experimental Protocol: Nitration of an Activated Benzene Ring

This protocol describes a general method for the nitration of an activated aromatic ring, such as cyclopropylmethoxybenzene.

-

Reagents and Setup:

-

Cyclopropylmethoxybenzene (1 equivalent)

-

Fuming Nitric Acid (HNO₃, 1.1 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 equivalents)

-

Dichloromethane (CH₂Cl₂, solvent)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath.

-

-

Procedure:

-

Dissolve the cyclopropylmethoxybenzene in dichloromethane in the round-bottom flask and cool the solution to 0°C in the ice bath.

-

Slowly add the concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0°C.

-

Add the fuming nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5-10°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Stability and Cleavage Reactions

While the cyclopropylmethoxy group activates the benzene ring, the moiety itself is susceptible to cleavage under certain conditions, particularly in the presence of strong acids.

Acid-Catalyzed Cleavage

Aryl ethers can be cleaved by strong acids like HBr and HI.[9] For cyclopropylmethoxybenzene, this reaction can proceed via two primary pathways: standard ether cleavage or a more complex pathway involving ring-opening of the cyclopropyl group.

-

Pathway A: Sₙ2 Ether Cleavage: The ether oxygen is protonated by the strong acid. A nucleophile (e.g., Br⁻) then attacks the methylene carbon in an Sₙ2 reaction, displacing the phenol and forming cyclopropylmethyl bromide.[9]

-

Pathway B: Ring-Opening: Under harsh acidic conditions, the cyclopropyl ring itself can open.[10] Protonation of the ether is followed by cleavage to form a cyclopropylmethyl cation. This cation is unstable and can rearrange to the more stable homoallylic cation, which is then trapped by the nucleophile to yield a homoallylic bromide.

References

- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Document ID: TG-BCB-20251227 Version: 1.0 Prepared by: Gemini

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in organic synthesis. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information and furnishes a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents. Furthermore, a plausible synthetic pathway for the compound is presented, offering a relevant experimental workflow for professionals in drug development and chemical research.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). An understanding of its physical properties, particularly its solubility in organic solvents, is critical for its use in reaction chemistry, purification, and formulation development. This guide addresses the current knowledge gap regarding its solubility and provides the necessary protocols for its experimental determination.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the general principles of "like dissolves like" and data for structurally similar compounds, a qualitative assessment can be inferred. The presence of the nonpolar benzene ring and the moderately polar ether group suggests that the compound will exhibit good solubility in a range of common organic solvents and poor solubility in water.

Quantitative Solubility Data

| Solvent Name | Chemical Formula | Polarity Index | Solubility (g/L at 25°C) | Method of Analysis |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Gravimetric, HPLC-UV |

| Toluene | C₇H₈ | 2.4 | To be determined | Gravimetric, HPLC-UV |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | To be determined | Gravimetric, HPLC-UV |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Gravimetric, HPLC-UV |

| Acetone | (CH₃)₂CO | 5.1 | To be determined | Gravimetric, HPLC-UV |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | Gravimetric, HPLC-UV |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | Gravimetric, HPLC-UV |

| Ethanol | C₂H₅OH | 4.3 | To be determined | Gravimetric, HPLC-UV |

| Methanol | CH₃OH | 5.1 | To be determined | Gravimetric, HPLC-UV |

| Acetonitrile | C₂H₃N | 5.8 | To be determined | Gravimetric, HPLC-UV |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | To be determined | Gravimetric, HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | To be determined | Gravimetric, HPLC-UV |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, which is considered the gold standard.[1][2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a suitable alternative analytical instrument (e.g., GC-MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a glass vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining.[2]

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.[1]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples at a constant speed (e.g., 700 rpm) for a sufficient period to ensure equilibrium is reached. A typical duration is 24 hours.[1] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.[2]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.[4][5]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of a Plausible Synthetic Pathway

For professionals engaged in drug development and synthesis, understanding the origin of a chemical intermediate is crucial. The following diagram illustrates a logical and plausible synthetic route to this compound, starting from commercially available precursors.

Caption: A plausible synthetic workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol offers a robust method for obtaining reliable thermodynamic solubility values, which are indispensable for process development, formulation, and further research. The visualized synthetic pathway provides essential context for the procurement and application of this versatile chemical intermediate.

References

A Comprehensive Guide to the Purity Analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the purity analysis of 1-Bromo-2-(cyclopropylmethoxy)benzene, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This document outlines the experimental protocol, potential impurity profile, and data presentation for a robust purity assessment.

Introduction

This compound is an aromatic ether derivative increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. This guide details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential process-related impurities.

Synthesis and Potential Impurities

The most probable synthetic route for this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane).

Based on this synthetic pathway, the following impurities could potentially be present in the final product:

-

Starting Materials:

-

2-Bromophenol

-

(Bromomethyl)cyclopropane

-

-

By-products:

-

Products of C-alkylation of 2-bromophenol

-

Elimination products from (bromomethyl)cyclopropane

-

-

Reagents and Solvents:

-

Residual base (e.g., sodium hydroxide, potassium carbonate)

-

Residual organic solvents (e.g., acetonitrile, dimethylformamide)

-

A well-developed HPLC method should be able to separate the main peak of this compound from the peaks of these potential impurities.

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed experimental protocol for the purity analysis of this compound.

Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Reference standard of this compound (purity ≥ 99.5%)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These may require optimization based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of acetonitrile in a volumetric flask.

-

Blank Solution: Use acetonitrile as the blank.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the blank solution to ensure a clean baseline.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution to perform the purity analysis.

-

Record the chromatograms and integrate the peaks.

Data Presentation and Calculations

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the expected retention times and peak characteristics is provided in the table below.

| Compound | Expected Retention Time (min) | Peak Shape |

| 2-Bromophenol | ~ 5-7 | Sharp |

| This compound | ~ 15-18 | Sharp |

| Potential By-products | Variable | Variable |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Compounds

The following diagram illustrates the logical relationship between the starting materials, the final product, and a potential impurity in the synthesis of this compound.

Safety and handling precautions for 1-Bromo-2-(cyclopropylmethoxy)benzene

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS) and regulatory guidelines. It is not a substitute for a formal risk assessment or the information provided by a chemical supplier. Always refer to the original SDS provided with the product before handling.

Chemical Identification and Physical Properties

This compound is an organic building block used in laboratory chemical synthesis.[1] Its identification and known physical properties are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 494773-67-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | Refrigerator (2-8°C) | [1][3] |

Note: Detailed physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The toxicological and physical properties of this compound have not been thoroughly investigated.[1]

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of these hazards before handling the substance.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][4] |

GHS Pictogram:

Personal Protective Equipment (PPE) and Exposure Controls

Strict adherence to PPE guidelines is mandatory to minimize exposure risk. Engineering controls should be prioritized to reduce reliance on PPE.

| Control | Specification | Source(s) |

| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is required for handling. | [5] |

| Facilities must be equipped with an eyewash station and safety shower. | [5] | |

| Eye/Face Protection | Wear approved safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | [1] |

| Hand Protection | Wear impermeable chemical-resistant gloves (e.g., nitrile rubber). | [5] |

| Body Protection | Wear a laboratory coat and, if necessary, additional impermeable protective clothing to prevent skin contact. | [5] |

| Respiratory Protection | Not required under normal use with adequate ventilation. In case of emergency or poor ventilation, a self-contained breathing apparatus must be available. | [5] |

| Hygiene Measures | Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas. | [1] |

Safe Handling, Storage, and Disposal

Handling Workflow

The following workflow must be followed for safe handling of this compound.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

-

Temperature: Recommended storage is at refrigerator temperatures (2-8°C).[1]

-

Container: Keep the container tightly closed and store in the original packaging.[5]

-

Sensitivity: The material may be light-sensitive.[5]

Disposal

-

Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[1]

-

Contamination: Do not allow the chemical to enter drains or waterways.[1]

-

Containers: Package waste in suitable, closed, and properly labeled containers for disposal.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Flowchart

First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information and Experimental Protocols

The GHS hazard classifications are determined by standardized toxicological testing. While the specific experimental reports for this compound are not publicly available, the classifications indicate results consistent with the following standard OECD test guidelines.

Acute Oral Toxicity (GHS Category 4)

-

Likely Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[5][7]

-

Methodology Summary: This method involves a stepwise procedure with a small number of animals (typically rats) per step.[7][8] A starting dose (e.g., 300 mg/kg) is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is increased or decreased for the next group. The classification is based on the observed mortality at defined dose levels, allowing placement into a GHS category without calculating a precise LD₅₀ value.[5][9]

Skin Irritation (GHS Category 2)

-

Likely Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[1][6][10]

-

Methodology Summary: This is an in vitro (non-animal) test. A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[6][10] After a set exposure time, the cell viability of the tissue is measured, typically using an MTT assay. A chemical is classified as a GHS Category 2 irritant if the cell viability is reduced to ≤ 50% relative to a negative control.[1][6]

Eye Irritation (GHS Category 2A)

-

Likely Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) or OECD TG 405 (Acute Eye Irritation/Corrosion).[11][12][13]

-

Methodology Summary (In Vitro - OECD 492): Similar to the skin irritation test, this method uses a reconstructed human cornea-like epithelium (RhCE) model.[4][11] The chemical is applied to the tissue surface, and cell viability is measured afterward. The degree of cytotoxicity helps predict the level of eye irritation, allowing for classification.[11][14]

-

Methodology Summary (In Vivo - OECD 405): If required by regulation, this test involves applying the substance to the eye of an albino rabbit and scoring lesions on the cornea, iris, and conjunctiva over time to assess the severity and reversibility of eye damage.[12][13] The use of in vitro methods is strongly encouraged to reduce animal testing.[12]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal transport or storage conditions.[5]

-

Chemical Stability: The product is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 494773-67-0 | MFCD12138831 | this compound [aaronchem.com]

- 3. This compound | 494773-67-0 [sigmaaldrich.com]

- 4. tecolab-global.com [tecolab-global.com]

- 5. researchgate.net [researchgate.net]

- 6. iivs.org [iivs.org]

- 7. youtube.com [youtube.com]

- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. senzagen.com [senzagen.com]

- 11. iivs.org [iivs.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. jrfglobal.com [jrfglobal.com]

In-Depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene for Researchers and Drug Development Professionals

An Essential Building Block in Modern Medicinal Chemistry

Introduction

1-Bromo-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound that has garnered significant interest in the field of drug discovery and development. Its unique structural features, namely the reactive bromo substituent and the cyclopropylmethoxy group, make it a versatile synthetic intermediate for the preparation of a wide range of more complex molecules. The presence of the bromine atom allows for its facile participation in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the commercially available suppliers, physicochemical properties, synthetic methodologies, and potential applications of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically on a synthesis-on-demand basis with purities suitable for research and development purposes.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 494773-67-0 | C₁₀H₁₁BrO | 227.10 |

| CP Lab Safety | min 98% | 494773-67-0 | C₁₀H₁₁BrO | 227.1 |

| BLD Pharm | --- | 494773-67-0 | C₁₀H₁₁BrO | 227.10 |

| Sinfoo Biotech | --- | 494773-67-0 | C₁₀H₁₁BrO | 227.098 |

| SynHet | 95% | 494773-67-0 | C₁₀H₁₁BrO | --- |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This information is crucial for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 494773-67-0 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Physical Form | Solid |

| Storage Temperature | Refrigerator (2-8°C) or Room Temperature |

| InChI Key | IIXPTSUWKTZRRW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1COC2=CC=CC=C2Br |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthetic Protocols

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromophenol

-

(Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)

-

Anhydrous workup and purification reagents

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent and the base.

-

Slowly add a solution of 2-bromophenol in the anhydrous solvent to the flask at a controlled temperature (typically 0 °C to room temperature).

-

Stir the mixture for a predetermined time to allow for the formation of the phenoxide.

-

Add (bromomethyl)cyclopropane to the reaction mixture, and potentially heat the reaction to drive it to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Bromo-2-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(cyclopropylmethoxy)benzene is a key building block in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling reactions and a cyclopropylmethoxy group that can influence pharmacokinetic properties, makes it an attractive starting point for drug discovery programs. This technical guide explores the potential applications of this scaffold in the development of novel therapeutics, including kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and targeted protein degraders. Detailed synthetic protocols, hypothetical biological data, and illustrative pathway and workflow diagrams are provided to showcase its utility in medicinal chemistry.

Introduction: The Strategic Value of Substituted Bromobenzenes in Drug Discovery

Substituted bromobenzenes are foundational scaffolds in the synthesis of pharmaceuticals. The bromine atom serves as a versatile functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[1][2][3][4][5] This allows for the systematic and modular construction of complex molecular architectures from readily available starting materials.

The this compound scaffold incorporates two key features of interest for medicinal chemistry:

-

The Aryl Bromide Moiety: Provides a reactive site for the introduction of diverse substituents to explore the chemical space around the core structure and optimize interactions with biological targets.[6]

-

The Cyclopropylmethoxy Group: This lipophilic group can enhance membrane permeability and metabolic stability, and its specific geometry can influence binding to target proteins.

This guide will delve into the prospective applications of this compound as a starting material for the generation of novel small molecule therapeutics.

Potential Therapeutic Applications

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[7][8] The development of small molecule kinase inhibitors often involves the exploration of various heterocyclic and aryl substituents around a core scaffold to achieve potency and selectivity. The this compound core can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors.

The diagram below illustrates a generic signaling pathway where a hypothetical kinase (e.g., a receptor tyrosine kinase) promotes cell survival and proliferation. A derivative of this compound could be designed to inhibit this kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition.

The following table presents hypothetical in vitro kinase inhibition data for a series of compounds derived from this compound.

| Compound ID | R-Group (at C1) | Kinase IC50 (nM) |

| BCB-001 | 4-pyridinyl | 75 |

| BCB-002 | 3-aminophenyl | 120 |

| BCB-003 | 1-methyl-1H-pyrazol-4-yl | 35 |

| BCB-004 | 2-morpholino-pyrimidin-4-yl | 15 |

GPCR Antagonists

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[9][10] The development of GPCR antagonists often requires fine-tuning of ligand-receptor interactions to block the binding of the endogenous agonist.[11][12][13] The this compound scaffold can be used to position various functional groups in the orthosteric or allosteric binding sites of a target GPCR.

This diagram illustrates the competitive antagonism at a GPCR, where a novel antagonist derived from the core scaffold prevents the binding of the endogenous agonist, thereby inhibiting downstream signaling.

Caption: Mechanism of competitive antagonism at a G-protein coupled receptor.

Targeted Protein Degradation

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is an emerging therapeutic modality.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] Aryl bromides are valuable building blocks in the synthesis of PROTACs, serving as a handle to connect a target-binding warhead to a linker and E3 ligase ligand.[14] this compound is classified as a "Protein Degrader Building Block", indicating its utility in this area.

The following diagram outlines a typical workflow for the development of a PROTAC using the this compound scaffold.

Caption: A generalized workflow for the development of a PROTAC.

Key Experimental Protocols

Synthesis of Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.[1][3][5][16]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

Pd(PPh3)4 (0.05 equivalents)

-

K2CO3 (2.0 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried flask, add this compound, the boronic acid/ester, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the toluene/ethanol/water solvent mixture via syringe.

-

Add the Pd(PPh3)4 catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Derivatives via Heck Reaction

This protocol provides a general procedure for the Heck reaction to couple this compound with an alkene.[2][17][18][19][20]

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

-

Pd(OAc)2 (0.02 equivalents)

-

P(o-tolyl)3 (0.04 equivalents)

-

Triethylamine (2.0 equivalents)

-

DMF (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flask, add Pd(OAc)2 and P(o-tolyl)3 in DMF and stir under an inert atmosphere for 10 minutes.

-

Add this compound, the alkene, and triethylamine.

-

Heat the mixture to 100 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over MgSO4.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[21][22][23][24][25]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for the kinase)

-

Test compounds (serially diluted in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add kinase, substrate, and kinase buffer to the wells of the microplate.

-

Add the test compounds to the appropriate wells (final DMSO concentration should be ≤1%).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its amenability to robust and high-yielding cross-coupling reactions allows for the efficient generation of diverse compound libraries. The strategic incorporation of the cyclopropylmethoxy group offers potential advantages in terms of physicochemical and pharmacokinetic properties. While this guide has presented prospective applications in the development of kinase inhibitors, GPCR antagonists, and protein degraders, the utility of this scaffold is broad and can be extended to numerous other target classes. The provided protocols and conceptual frameworks serve as a foundation for researchers to leverage the potential of this compound in their drug discovery efforts.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. odinity.com [odinity.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. protocols.io [protocols.io]

- 23. reactionbiology.com [reactionbiology.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(cyclopropylmethoxy)benzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds found in many drug candidates.[1] The substrate, 1-Bromo-2-(cyclopropylmethoxy)benzene, features a sterically hindered ortho-substituted bromide, which may necessitate careful optimization of the catalytic system to achieve high yields.[1] These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound and various arylboronic acids, offering representative protocols and conditions as a foundation for reaction optimization.

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established methodologies for structurally similar aryl bromides and serve as a starting point for optimization.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12-24 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |

| 4 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 75-85 |

| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 82-92 |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and equipment for work-up and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) to the flask via syringe.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(cyclopropylmethoxy)biphenyl product.[1][2]

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Sonogashira Reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 1-Bromo-2-(cyclopropylmethoxy)benzene. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][3] The protocols provided herein are based on established procedures for Sonogashira couplings of aryl bromides and are intended to serve as a comprehensive guide.[3]

The reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[4][5] The mild reaction conditions tolerate a wide variety of functional groups, making it a valuable tool in organic synthesis.[1][3] The cyclopropylmethoxy group on the aryl bromide is expected to be stable under the typically basic conditions of the Sonogashira reaction.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[3] Copper-free versions of the Sonogashira reaction have also been developed.[6][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are based on typical outcomes for similar aryl bromides and should be optimized for specific substrates.

| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 16 | 80-90 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/8) | CuI (5) | DIPA | DMF | 70 | 12 | 75-85 |

| 4 | (Cyclohexylethynyl)trimethylsilane | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | Dioxane | 90 | 24 | 70-80 |

| 5 | Phenylacetylene (Copper-Free) | Pd(OAc)₂/SPhos (2/4) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 70-85 |

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the copper-catalyzed Sonogashira reaction of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry, flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).

-